Dihydrospectinomycin

Overview

Description

Dihydrospectinomycin is an aminoglycoside antibiotic that is used in scientific research applications. It was first discovered in the 1950s and is synthesized from the fermentation of Streptomyces spectabilis.

Scientific Research Applications

Chloroplast Ribosome Binding

- Dihydrospectinomycin Binding to Chloroplast Ribosomes : Burton (1972) described the binding of this compound to chloroplast ribosomes in Chlamydomonas reinhardtii. The study showed that this compound binds exclusively to ribosomes susceptible to inhibition by the drug, with the binding site residing on the small subunit of the 68-S chloroplast ribosome. This was demonstrated using mutant strains of C. reinhardtii resistant to spectinomycin, revealing altered ribosome binding in these strains Burton (1972).

Biosynthesis of Spectinomycin

- Role in Spectinomycin Biosynthesis : A 2022 study by Zhang et al. explored the biosynthesis of spectinomycin, a dioxane-bridged, tricyclic aminoglycoside. The study revealed that the twitch radical SAM enzyme SpeY catalyzes the dehydrogenation of (2'R,3'S)-tetrahydrospectinomycin to produce (3'S)-dihydrospectinomycin as a biosynthetic intermediate. This process is mediated by radical reactions, marking an important step in the formation of spectinomycin Zhang et al. (2022).

Spectinomycin Impurities Characterization

- Characterization of Impurities in Commercial Spectinomycin : Wang et al. (2014) analyzed commercial spectinomycin samples and identified various compounds including this compound isomers. The study used liquid chromatography with electrospray ionization tandem mass spectrometry for analysis. It distinguished between active pharmaceutical ingredients and impurities in spectinomycin, emphasizing the importance of identifying this compound isomers in pharmaceutical contexts Wang et al. (2014).

Spectinomycin Modification

- Modification Studies : Research by Carney and Rosenbrook (1977) involved creating and studying analogs of spectinomycin, including 9-epichloro-9-deoxy-4(R)-dihydrospectinomycin. These analogs were synthesized to understand their structures and antibiotic activity. The study provided insights into the chemical modifications of spectinomycin and its derivatives, including this compound Carney & Rosenbrook (1977).

Heterologous Production of Spectinomycin

- Heterologous Production in Streptomyces venezuelae : Lamichhane et al. (2014) utilized Streptomyces venezuelae for the heterologous production of spectinomycin. The study engineered a strain of S. venezuelae to produce dTDP-actinospectose, a precursor in the spectinomycin biosynthesis pathway. This research demonstrated an innovative approach to produce spectinomycin using genetic engineering techniques Lamichhane et al. (2014).

properties

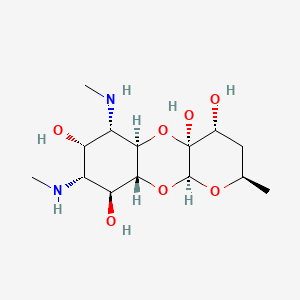

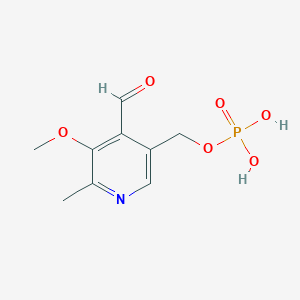

IUPAC Name |

(1R,3S,5R,7R,8S,10R,11S,12S,13R,14S)-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecane-7,8,12,14-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O7/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14/h5-13,15-20H,4H2,1-3H3/t5-,6-,7-,8+,9+,10+,11-,12-,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPRKJXOTBXASY-IQKNWYLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182326 | |

| Record name | Dihydrospectinomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28048-39-7 | |

| Record name | Dihydrospectinomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028048397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrospectinomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-Cyano-3-[(2-methoxy-2-oxoethyl)thio]-5-isothiazolyl]thio]acetic acid ethenyl ester](/img/structure/B1230379.png)

![N-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1,3-diazinane-1-carboxamide](/img/structure/B1230380.png)

![6-methoxy-N-(thiophen-2-ylmethyl)-2-furo[2,3-b]quinolinecarboxamide](/img/structure/B1230381.png)

![N-[[3-[(3-chlorophenyl)sulfamoyl]-4-methylanilino]-sulfanylidenemethyl]-4-fluorobenzamide](/img/structure/B1230382.png)

![[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1230392.png)